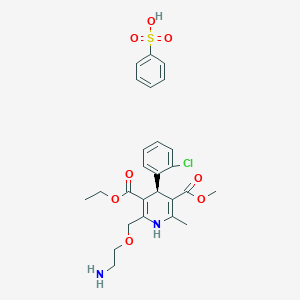
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Applications De Recherche Scientifique
Angiotensin Converting Enzyme Inhibitors
Derivatives of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid are potent inhibitors of the angiotensin converting enzyme (ACE), showing promise in lowering blood pressure in hypertensive rats. This suggests potential applications in the development of antihypertensive agents (McEvoy, Lai, & Albright, 1983).
Biocatalysis for Hypertension Drugs
The compound serves as a chiral intermediary in producing drugs like captopril, a hypertension medication. Techniques involving lipases or esterases for hydrolyzing the corresponding racemic methyl MAMP to produce S-acetylthio-2-methylpropionic acid (S-AMPA) are being explored (Ko & Chu, 2004).
Enzymatic Hydrolysis for Captopril Production
The enzymatic hydrolysis of racemic 3-acetylthio-2-methylpropionic methyl ester, catalyzed by different enzymes, leads to the production of (S)-3-acetylthio-2-methylpropionic acid, a key building block in captopril synthesis (Tai, Huang, Huang, & Shih, 1993).
3-Hydroxypropionic Acid Production
This compound is a precursor to 3-hydroxypropionic acid (3-HP), an important chemical for industrial applications such as the production of acrylic acid and 1,3-propanediol. Research explores the engineering of microorganisms like Methylobacterium extorquens for efficient 3-HP production (Yang et al., 2017).
Allosteric Modifiers of Hemoglobin
Certain derivatives of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid have been found to be effective allosteric modifiers of hemoglobin, potentially useful in clinical or biological areas requiring oxygen supply management (Randad, Mahran, Mehanna, & Abraham, 1991).
Bio-based 3-Hydroxypropionic Acid
As a precursor to bio-based 3-hydroxypropionic acid, it is part of a pathway for producing key compounds like acrylic acid, 1,3-propanediol, and acrylamide (Vidra & Németh, 2017).
Enzymatic Transformations in Organic Solvents
It is used in enzymatic transformations involving thio and carboxylic acid analogues in organic solvents, indicating potential in synthetic chemistry and biotechnology applications (Sproull, Bowman, Carta, & Gainer, 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-acetylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHNRJEYQGRGE-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308058 | |
| Record name | D-β-Acetylthioisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid | |
CAS RN |
76497-39-7 | |
| Record name | D-β-Acetylthioisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-β-Acetylthioisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(acetylthio)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)




![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)



